2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dimethoxybenzene, indole, and pyrrolidine derivatives. Common synthetic routes may involve:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring.
Amidation: Formation of the amide bond between the carboxylic acid and amine groups.
Cyclization: Formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds that contain aromatic and heterocyclic rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-25-19(26)12-16(20(25)15-5-4-6-18(28-2)21(15)29-3)22(27)24-14-8-7-13-9-10-23-17(13)11-14/h4-11,16,20,23H,12H2,1-3H3,(H,24,27) |
InChI Key |
KPPXUBXKZCTVRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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